(E)-Ethylene, 1,2-bis(methylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
19698-38-5 |
|---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
(E)-1,2-bis(methylsulfanyl)ethene |
InChI |
InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
InChI Key |
MRWRXEYAMMSGNE-ONEGZZNKSA-N |
SMILES |
CSC=CSC |
Isomeric SMILES |
CS/C=C/SC |
Canonical SMILES |
CSC=CSC |
Synonyms |
1,2-Bis(methylthio)ethene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E Ethylene, 1,2 Bis Methylthio and Analogues
Stereoselective Synthesis of (E)-Configured Alkene Derivatives
The direct substitution of 1,2-dihaloethylenes with thiolates presents a straightforward route to vicinal bis(thioether) alkenes. However, controlling the stereochemical outcome to selectively yield the (E)-isomer requires a detailed understanding of the underlying reaction mechanisms.
Mechanistic Investigations of 1,2-Dihaloethylene Alkylation with Thiolates
The reaction of a 1,2-dihaloethylene with a thiolate nucleophile proceeds via a nucleophilic substitution at an sp²-hybridized carbon. The stereochemical outcome of such reactions is not as predictable as the classic Sₙ2 reaction at sp³ centers and can be influenced by several competing mechanistic pathways.
Two primary mechanisms are generally considered for nucleophilic vinylic substitution:
Addition-Elimination Mechanism: This pathway involves the initial addition of the thiolate nucleophile to the carbon-carbon double bond, forming a carbanionic intermediate. This is followed by the elimination of the halide leaving group. The stereochemistry depends on the lifetime of the intermediate and the rotation around the carbon-carbon single bond before elimination occurs. Syn-addition followed by anti-elimination, or vice-versa, can lead to different stereochemical outcomes.
Elimination-Addition Mechanism: This route begins with the elimination of hydrogen halide (HX) from the substrate to form an alkyne intermediate. The thiolate then adds to the alkyne. This mechanism is less likely for non-terminal dihaloethylenes under typical nucleophilic substitution conditions but can be promoted by very strong bases.
For the synthesis of (E)-Ethylene, 1,2-bis(methylthio)- from (E)-1,2-dichloroethylene, a reaction that proceeds with retention of stereochemistry is desired. This is often observed in nucleophilic vinylic substitutions. The reaction with sodium thiomethoxide (NaSMe) would involve a double substitution. The stereochemistry of the final product would depend on the stereochemical outcome of each substitution step. While specific mechanistic studies for the double substitution on 1,2-dichloroethylene by methylthiolate are not extensively detailed in the surveyed literature, retention of configuration is a plausible outcome, particularly if the reaction proceeds through a mechanism that restricts free rotation, such as a concerted displacement or a short-lived addition-elimination intermediate.
Strategies for Stereochemical Control in Alkenyl Thioether Formation
Achieving high stereoselectivity in the formation of (E)-alkenyl thioethers is a significant synthetic challenge. Several strategies can be employed to control the geometry of the resulting double bond.
Substrate Control: The most direct strategy is to use a starting material with the desired (E)-configuration and employ reaction conditions that favor retention of stereochemistry. Starting with (E)-1,2-dichloroethene is a logical approach, as many nucleophilic vinylic substitutions are known to proceed with retention of the original alkene geometry.
Reaction Conditions: The choice of solvent, temperature, and base can influence the reaction pathway. For instance, conditions that favor a concerted mechanism or minimize the lifetime of intermediates where bond rotation can occur are more likely to result in a stereospecific outcome.
Alternative Methodologies: While direct substitution is one approach, other established reactions in organic synthesis are renowned for their high stereocontrol in alkene formation and could be adapted for this purpose. These include:
Wittig-Horner (or Horner-Wadsworth-Emmons) Reaction: This reaction typically produces (E)-alkenes with high selectivity. A synthetic design involving appropriate phosphorus ylides and carbonyl compounds containing methylthio groups could conceptually lead to the desired product.
Julia-Lythgoe Olefination: This classical method is also known for producing (E)-alkenes. It involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination.
Metal-Catalyzed Reactions: While many palladium-catalyzed methods for bis-thiolation of alkynes yield (Z)-isomers, specific catalyst and ligand systems could potentially be developed to favor the (E)-product researchgate.net.
Synthetic Routes via Bis(methylthio)methylene Precursors
An alternative and highly versatile approach to substituted ethylene (B1197577) thioethers involves the use of ketene (B1206846) dithioacetals, which are compounds containing a C=C(SR)₂ moiety. These precursors are readily synthesized and can be functionalized to generate a wide array of derivatives.
Alkylation Procedures Utilizing Dimethyl Sulfate and Related Reagents
The final step in the formation of many ketene dithioacetals is the S-alkylation of a 1,1-dithiolate intermediate. This is typically achieved using reactive alkylating agents. Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and cost-effective reagent for this methylation. The reaction involves the nucleophilic attack of the thiolate anions on the methyl group of dimethyl sulfate. Other common alkylating agents for this purpose include methyl iodide (CH₃I).
The general procedure involves generating the dithiolate salt and then adding dimethyl sulfate or another alkyl halide to the reaction mixture. The high reactivity of these alkylating agents ensures efficient and often high-yielding conversion to the bis(methylthio) product. A patent describes a method where a 1,1-dipotassium thio-2-nitroethylene intermediate is dissolved in water and undergoes methylation with dimethyl sulfate to form a water-insoluble product pressbooks.pub.
Role of Carbon Disulfide in Intermediate Generation
Carbon disulfide (CS₂) is a crucial reagent for the synthesis of ketene dithioacetals from compounds with an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). The process is initiated by deprotonation of the active methylene compound with a strong base, such as potassium hydroxide (KOH), to form a carbanion.
This carbanion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This addition reaction, followed by a second deprotonation and rearrangement, generates a stable 1,1-dithiolate dianion intermediate. This dianion is the key precursor that is subsequently alkylated. This method is fundamental to the synthesis of many bis(methylthio)methylene compounds, including nitro-substituted derivatives tandfonline.comorganic-chemistry.orgnih.govmit.edu.
Preparation of Nitro-Substituted Ethylene Thioether Derivatives
A prominent example of a bis(methylthio)methylene precursor is 1,1-bis(methylthio)-2-nitroethylene. This compound is a valuable synthetic intermediate, as the nitro group can be used in further transformations. Its synthesis serves as an excellent illustration of the methodologies described in section 2.2.
The preparation is a well-established two-step procedure:
Formation of the Dithiolate Salt: Nitromethane (CH₃NO₂), which has a highly acidic methylene group, is treated with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms the dipotassium salt of 2-nitro-1,1-ethylenedithiolate tandfonline.comorganic-chemistry.org.
Alkylation: The resulting dipotassium salt is then alkylated. For the synthesis of 1,1-bis(methylthio)-2-nitroethylene, an alkylating agent such as methyl iodide or dimethyl sulfate is added. This results in the formation of the target nitroketene dithioacetal tandfonline.comnih.gov.
This synthesis is efficient and utilizes inexpensive starting materials. The product, 1,1-bis(methylthio)-2-nitroethylene, is a stable, crystalline solid.
Data Tables
Table 1: Synthesis and Properties of 1,1-bis(methylthio)-2-nitroethylene
| Parameter | Value | Reference |
| Starting Materials | Nitromethane, Carbon Disulfide, KOH, Methyl Iodide | tandfonline.com |
| Yield | 70% | tandfonline.com |
| Molecular Formula | C₄H₇NO₂S₂ | tandfonline.com |
| Melting Point | 125 °C | tandfonline.com |
| ¹H NMR (CDCl₃/CCl₄) | δ 2.53 (s, 3H), 2.54 (s, 3H), 7.05 (s, 1H) | tandfonline.com |
| ¹³C NMR (CDCl₃/CCl₄) | δ 15.03, 17.51, 125.21, 163.44 | tandfonline.com |
| IR (nujol, cm⁻¹) | 3126, 2922, 1515, 1462, 1290, 1250, 922 | tandfonline.com |
| UV (methanol, nm) | λₘₐₓ 355, 294 | tandfonline.com |
Table 2: General Synthetic Scheme for Nitroketene Dithioacetals
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Deprotonation of active methylene group and addition to carbon disulfide. | Nitromethane, Base (e.g., KOH) | Carbanion |
| 2 | Nucleophilic attack on Carbon Disulfide. | Carbanion, CS₂ | 1,1-Dithiolate dianion salt |
| 3 | S-Alkylation of the dithiolate salt. | Alkylating Agent (e.g., (CH₃)₂SO₄, CH₃I) | 1,1-bis(methylthio)-2-nitroethylene |
Condensation Reactions Involving Nitromethane and Carbon Disulfide
The foundational method for synthesizing the backbone of key analogues like 1,1-bis(methylthio)-2-nitroethylene involves the condensation of an active methylene compound, such as nitromethane, with carbon disulfide. researchgate.netcdnsciencepub.com This reaction proceeds via the deprotonation of nitromethane by a strong base, typically an alkali metal hydroxide like potassium hydroxide, to form a nitronate anion. google.comgoogle.com This anion then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.
Derivatization through Subsequent Methylation Steps
Following the condensation reaction, the resulting dianionic salt is derivatized through alkylation, most commonly methylation. researchgate.net This step involves treating the salt with an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide. google.comgoogle.comresearchgate.net The reaction proceeds as a double S-alkylation, where both sulfur anions are converted into methylthio groups.
This two-step, one-pot sequence yields 1,1-bis(methylthio)-2-nitroethylene, a highly functionalized and synthetically useful ketene dithioacetal. researchgate.netsigmaaldrich.com These compounds are often referred to as "push-pull" olefins due to the electron-donating nature of the two methylthio groups and the strong electron-withdrawing effect of the nitro group, which activates the molecule for a variety of subsequent transformations. tandfonline.com
Design and Execution of Multi-Component Reactions for Complex Architectures
Ketene dithioacetals are exceptionally valuable substrates for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular architectures in a single step. tandfonline.comtandfonline.com MCRs are prized for their efficiency, atom economy, and ability to generate diverse chemical libraries. The unique electronic properties of nitroketene dithioacetals make them ideal reactants in such transformations.
Elucidation of Reaction Pathways Leading to Fused Heterocyclic Systems
A primary application of ketene dithioacetals in MCRs is the synthesis of fused heterocyclic systems. researchgate.net The reaction pathways are typically initiated by a Michael addition reaction, where a nucleophile attacks the electron-deficient β-carbon of the nitro-activated double bond. tandfonline.com
When a substrate containing two nucleophilic centers is used, the initial Michael addition is followed by an intramolecular cyclization. This second step often involves the displacement of one of the methylthio groups, as methanethiol is an excellent leaving group. This sequence of Michael addition followed by intramolecular cyclization/elimination provides a powerful and convergent route to a wide variety of nitrogen- and sulfur-containing heterocycles, such as pyrimidines, pyridines, and thiophenes. researchgate.net
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
The efficiency and selectivity of multi-component reactions involving ketene dithioacetals can be significantly enhanced through catalysis. The choice of catalyst depends on the specific transformation and substrates involved.
Basic catalysts, such as triethylamine or potassium carbonate, are frequently employed to facilitate the initial Michael addition step by deprotonating the nucleophile, thereby increasing its reactivity. tandfonline.comresearchgate.net In other cases, Lewis acid catalysts may be used to activate the ketene dithioacetal electrophile, promoting reaction with weaker nucleophiles. The development of novel catalytic systems continues to be an active area of research, aiming to improve yields, reduce reaction times, and control the regioselectivity and stereoselectivity of the complex products formed.
The following table summarizes typical bases used in these syntheses:
| Base | Role in Reaction | Reference |
| Potassium Hydroxide | Deprotonation of nitromethane in initial condensation. | google.comgoogle.com |
| Triethylamine | Promotes Michael addition in multi-component reactions. | tandfonline.comresearchgate.net |
| Lithium Hydroxide | Used as a base in one-pot syntheses of ketene dithioacetals. | researchgate.net |
Synthesis of Aryl-Substituted (E)-Ethylene, 1,2-bis(methylthio)- Analogues
The synthesis of aryl-substituted analogues can be achieved through various strategies, most notably by incorporating the aryl moiety into the starting materials or by forming a carbon-sulfur bond via cross-coupling reactions. These approaches allow for the introduction of aromatic groups onto the ethylenic backbone or as thioether substituents, significantly expanding the structural diversity and potential applications of this class of compounds.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming carbon-sulfur (C–S) bonds. These reactions are instrumental in synthesizing aryl thioethers, which are key structural motifs in many pharmaceuticals and materials. Palladium- and copper-based catalytic systems are the most widely used for this purpose.
The general mechanism involves the oxidative addition of an aryl halide to a low-valent transition metal catalyst. The resulting complex then undergoes reaction with a sulfur nucleophile (thiolate), followed by reductive elimination to yield the aryl thioether product and regenerate the active catalyst. This catalytic cycle allows for the efficient coupling of a wide range of aryl and vinyl halides with thiols. The development of specialized ligands and reaction conditions has further expanded the scope of these reactions, enabling the formation of C-S bonds under mild conditions and with high functional group tolerance.
Below is a table of common transition metals used in C-S coupling reactions:
| Metal Catalyst | Typical Substrates | Application |
| Palladium Complexes | Aryl or vinyl halides, thiols | Synthesis of aryl and vinyl thioethers. |
| Copper Complexes | Aryl or vinyl halides, thiols | Often used for C-S bond formation, sometimes under milder conditions than palladium. |
Chiral Auxiliary and Organocatalytic Approaches for Enantioselective Synthesis
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. For molecules containing the ketene dithioacetal motif, such as (E)-Ethylene, 1,2-bis(methylthio)- and its analogues, the development of enantioselective synthetic methods is crucial for accessing stereochemically pure compounds. This section explores the application of chiral auxiliaries and organocatalytic strategies to achieve this goal, focusing on the creation of stereogenic centers in molecules bearing the 1,2-bis(methylthio)ethylene scaffold.
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical transformations. wikipedia.orgosi.lvresearchgate.net This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and ideally recovered. wikipedia.orgosi.lv While direct applications of chiral auxiliaries to (E)-Ethylene, 1,2-bis(methylthio)- are not extensively documented, the principles can be extrapolated from methodologies developed for structurally related sulfur-containing compounds.
Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have proven effective in a variety of asymmetric reactions, including aldol additions, Michael additions, and alkylations. scielo.org.mx These auxiliaries, often derived from readily available amino acids, provide a high degree of diastereoselectivity and are readily removed after the desired transformation. scielo.org.mx For instance, the N-acyl derivatives of these sulfur-containing heterocycles can undergo highly diastereoselective reactions.
One can envision a strategy where a chiral auxiliary is appended to a functionalized precursor of a ketene dithioacetal. For example, an α,β-unsaturated carbonyl compound bearing a chiral auxiliary could undergo a conjugate addition of a thiol, followed by further transformations to construct the ketene dithioacetal moiety. The stereochemistry of the initial conjugate addition would be controlled by the chiral auxiliary, thereby establishing a stereocenter in the final product. Evans' oxazolidinone auxiliaries are a prominent class of chiral auxiliaries used in a wide range of asymmetric transformations, including the synthesis of natural products. wikipedia.orgresearchgate.net
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com This approach offers several advantages, including milder reaction conditions and the avoidance of metal catalysts. For the enantioselective synthesis of analogues of (E)-Ethylene, 1,2-bis(methylthio)-, organocatalytic Michael additions to functionalized ketene dithioacetals represent a promising strategy.
A notable example is the L-proline-catalyzed Michael addition of nitroalkanes to α-alkenoylketene dithioacetals. This reaction provides access to chiral α-carbonyl-δ-nitro-ketenedithioacetals with good yields and enantioselectivities. The proposed mechanism involves the formation of an enamine between the L-proline catalyst and the α-alkenoylketene dithioacetal, which then undergoes a stereoselective conjugate addition to the nitroalkane.
Detailed research findings from a study on the L-proline-catalyzed Michael addition of nitromethane to various α-alkenoylketene dithioacetals are presented in the table below. The reaction consistently affords the corresponding chiral adducts in good yields and with moderate to good enantiomeric excess (ee).
| Entry | Substrate (α-Alkenoylketene Dithioacetal) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 1,1-bis(methylthio)-5-phenylpent-1-en-3-one | 1,1-bis(methylthio)-6-nitro-5-phenylhex-1-en-3-one | 85 | 78 |
| 2 | 1,1-bis(methylthio)-5-(4-chlorophenyl)pent-1-en-3-one | 1,1-bis(methylthio)-5-(4-chlorophenyl)-6-nitrohex-1-en-3-one | 82 | 75 |
| 3 | 1,1-bis(methylthio)-5-(4-methylphenyl)pent-1-en-3-one | 1,1-bis(methylthio)-5-(4-methylphenyl)-6-nitrohex-1-en-3-one | 88 | 80 |
| 4 | 1,1-bis(methylthio)-5-(4-methoxyphenyl)pent-1-en-3-one | 1,1-bis(methylthio)-5-(4-methoxyphenyl)-6-nitrohex-1-en-3-one | 86 | 82 |
| 5 | 1,1-bis(methylthio)-5-(2-naphthyl)pent-1-en-3-one | 1,1-bis(methylthio)-6-nitro-5-(2-naphthyl)hex-1-en-3-one | 80 | 72 |
This organocatalytic approach demonstrates the feasibility of creating stereogenic centers in molecules containing the ketene dithioacetal framework with high levels of stereocontrol. The resulting chiral building blocks can be further elaborated into a variety of complex molecular architectures.
Elucidation of Reactivity and Mechanistic Pathways of E Ethylene, 1,2 Bis Methylthio
Reaction Dynamics of the Carbon-Carbon Double Bond
The carbon-carbon double bond in (E)-Ethylene, 1,2-bis(methylthio)- is the primary site of reactivity, participating in a variety of addition and cyclic reactions. The presence of the two sulfur atoms significantly influences the electron density of the ethene moiety, making it susceptible to attack by both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Additions to the Ethene Moiety
The carbon-carbon double bond in alkenes is typically an electron-rich region, making it prone to attack by electrophiles. In an electrophilic addition reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. For symmetrical alkenes like (E)-Ethylene, 1,2-bis(methylthio)-, the initial attack of an electrophile (E+) would lead to a sulfur-stabilized carbocation. The lone pairs on the adjacent sulfur atom can stabilize the positive charge through resonance, a key factor in the reactivity of this compound.
Conversely, ketene (B1206846) dithioacetals, a class of compounds to which (E)-Ethylene, 1,2-bis(methylthio)- belongs, are known to react with nucleophiles. The presence of the sulfur atoms can polarize the double bond, making the carbon atoms susceptible to nucleophilic attack, particularly when the molecule is activated by an appropriate functional group. These reactions are synthetically valuable for the formation of a wide range of heterocyclic compounds. The reaction often proceeds via a Michael-type addition, where a nucleophile adds to the β-carbon of the double bond.
| Reaction Type | Reactant | General Product | Mechanistic Feature |
| Electrophilic Addition | Halogens (e.g., Br2), Protic Acids (e.g., HBr) | Dihaloalkane, Haloalkane | Formation of a sulfur-stabilized carbocation intermediate. |
| Nucleophilic Addition | Amines, Enolates, Organometallic Reagents | Functionalized thioethers | Michael-type addition to the polarized C=C bond. |
Table 1: Overview of Addition Reactions to the Ethene Moiety
Cycloaddition Reactions and Pericyclic Processes Involving the Unsaturated System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. (E)-Ethylene, 1,2-bis(methylthio)- can participate in cycloaddition reactions, a class of pericyclic reactions, where it can act as a dienophile or, in some contexts, as part of a diene system.
In a typical Diels-Alder [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. While (E)-Ethylene, 1,2-bis(methylthio)- itself is not a diene, it can react as a dienophile with various dienes. The electron-donating nature of the methylthio groups can influence the reactivity and regioselectivity of the cycloaddition.
Furthermore, [2+2] cycloadditions, which involve the formation of a four-membered ring from two alkene units, can also be envisaged. These reactions are often photochemically allowed or can proceed thermally if the electronic nature of the reactants is suitable. Ketene dithioacetals have been shown to undergo such reactions, suggesting that (E)-Ethylene, 1,2-bis(methylthio)- could participate in similar transformations.
| Cycloaddition Type | Role of (E)-Ethylene, 1,2-bis(methylthio)- | Typical Reactant | General Product |
| [4+2] Diels-Alder | Dienophile | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |
| [2+2] Cycloaddition | Alkene Component | Another Alkene (often activated) | Substituted Cyclobutane |
Table 2: Cycloaddition Reactions Involving (E)-Ethylene, 1,2-bis(methylthio)-
Chemical Transformations Involving Methylthio Functional Groups
The two methylthio groups are not merely spectators in the reactions of (E)-Ethylene, 1,2-bis(methylthio)-. They actively participate in various chemical transformations, including substitution, oxidation-reduction, and acting as leaving groups.
Substitution Reactions at Sulfur Centers and Adjacent Carbons
The sulfur atoms of the methylthio groups possess lone pairs of electrons, making them nucleophilic centers. They can react with electrophiles, leading to the formation of sulfonium (B1226848) salts. These salts can then undergo further reactions.
While direct substitution at the sp2-hybridized vinylic carbons is generally difficult, it can be achieved under specific conditions, often involving organometallic reagents or the activation of the leaving group. The presence of the sulfur atoms can influence the feasibility and stereochemical outcome of such vinylic substitution reactions.
Oxidation-Reduction Chemistry of Thioether Moieties
The sulfur atoms in the methylthio groups are in a low oxidation state and can be readily oxidized. Mild oxidizing agents can convert the thioethers to sulfoxides, while stronger oxidizing agents can lead to the formation of sulfones. This transformation significantly alters the electronic properties of the molecule, with the sulfoxide (B87167) and sulfone groups being strongly electron-withdrawing. This change in electronic nature can, in turn, affect the reactivity of the carbon-carbon double bond.
Conversely, the reduction of the oxidized species (sulfoxides and sulfones) back to the thioether is also possible, although it often requires specific reducing agents.
| Reaction | Reagent | Product |
| Oxidation | Mild Oxidant (e.g., H2O2) | (E)-1-(Methylsulfinyl)-2-(methylthio)ethene |
| Oxidation | Strong Oxidant (e.g., m-CPBA) | (E)-1,2-Bis(methylsulfonyl)ethene |
| Reduction of Sulfoxide | Reducing Agent (e.g., PCl3) | (E)-Ethylene, 1,2-bis(methylthio)- |
Table 3: Oxidation-Reduction Reactions of the Thioether Moieties
Role of Methylthio Groups as Leaving Groups in Nucleophilic Displacements
The methylthio group (-SCH3) can function as a leaving group in nucleophilic substitution reactions, particularly when the reaction is facilitated by the formation of a stable product. In the context of vinylic substitution on (E)-Ethylene, 1,2-bis(methylthio)-, a nucleophile can attack one of the vinylic carbons, leading to the displacement of a methylthiolate anion (CH3S-). The stability of the resulting anion and the nature of the nucleophile and reaction conditions are critical factors that determine the feasibility of such a reaction. researchgate.net The leaving group ability of the methylthio group is generally considered to be moderate. echemi.com
The transformation of the thioether into a better leaving group, for instance, by oxidation to a sulfoxide or sulfone, or by methylation to a sulfonium salt, can significantly enhance the rate of nucleophilic substitution. These activated substrates are more susceptible to attack by a wide range of nucleophiles.
Reactivity in Heterocyclic Compound Synthesis
(E)-Ethylene, 1,2-bis(methylthio)- and related ketene dithioacetals are recognized as powerful building blocks in heterocyclic chemistry. researchgate.nettandfonline.com Their stability and predictable reactivity patterns make them ideal starting materials for constructing a wide array of ring systems. tandfonline.com
Utility as Ketene Dithioacetal Equivalents in Organic Transformations
Ketene dithioacetals, including (E)-Ethylene, 1,2-bis(methylthio)-, are widely regarded as versatile intermediates in organic synthesis. semanticscholar.orgrsc.orgrsc.org They serve as masked carbonyl groups and can be transformed into various functionalities. The presence of sulfur atoms stabilizes adjacent carbanions and also renders the β-carbon electrophilic, allowing for a range of reactions.
Functionally substituted ketene dithioacetals are particularly important. For instance, α-oxo ketene dithioacetals are well-established as 1,3-electrophilic three-carbon synthons, crucial for synthesizing diverse heterocyclic compounds. tandfonline.comrsc.org The general structure of (E)-Ethylene, 1,2-bis(methylthio)- allows it to act as a two-carbon building block. Upon deprotonation of a vinylogous position, it can behave as a nucleophile, while the double bond itself can react with electrophiles. The methylthio groups are excellent leaving groups, facilitating subsequent cyclization and aromatization steps.
Michael Addition Pathways and Ambident Michael Donor/Acceptor Behavior
The Michael reaction, a conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In this context, ketene dithioacetals can exhibit dual reactivity. While (E)-Ethylene, 1,2-bis(methylthio)- itself is not a classic Michael acceptor due to the lack of a strong electron-withdrawing group in conjugation with the double bond, its derivatives, such as 1-nitro-2,2-bis(methylthio)ethylene, are potent Michael acceptors. jst.go.jporganic-chemistry.org
Conversely, deprotonation of an α-carbon (if present on a substituent) would turn the molecule into a Michael donor. adichemistry.com The fundamental reactivity pattern involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated system. libretexts.org
A key aspect of compounds like ketene dithioacetals is their potential ambident nature. dalalinstitute.combyjus.com They possess both nucleophilic and electrophilic sites.
Nucleophilic Character : The region around the sulfur atoms is electron-rich, and in related functionalized compounds, an α-carbon can be deprotonated to create a potent carbon nucleophile. youtube.com
Electrophilic Character : The β-carbon of the double bond can act as an electrophile, particularly when the molecule is functionalized with an electron-withdrawing group. libretexts.org
This duality is crucial in designing synthetic pathways. For example, in a reaction with a nucleophile, the ketene dithioacetal acts as an electrophile (acceptor). If the reaction is initiated by a strong base abstracting a proton, it acts as a nucleophile (donor). adichemistry.com This behavior is summarized in the table below.
| Reaction Role | Activating Condition | Reactive Site | Resulting Intermediate |
| Michael Donor | Presence of a strong base (if an acidic proton is available) | α-Carbon | Stabilized Carbanion/Enolate |
| Michael Acceptor | Conjugation with an electron-withdrawing group (e.g., -NO₂, -COR) | β-Carbon | Enolate |
Cascade Reactions and Annulation Strategies for Ring Formation
Cascade reactions, or tandem reactions, are highly efficient processes that form multiple bonds and rings in a single operation, leading to a rapid increase in molecular complexity. nih.gov Ketene dithioacetals are excellent substrates for such strategies. A common sequence involves a Michael addition followed by an intramolecular cyclization/elimination. tandfonline.com
For example, the reaction of a ketene S,S-acetal with a ketone enolate initiates a Michael addition. The resulting adduct can then undergo an intramolecular cyclization, where one of the methylthio groups is eliminated to form a stable heterocyclic ring like a 2H-pyran-2-one. tandfonline.com This strategy highlights the utility of the methylthio moiety as a good leaving group to drive the final step of the ring formation. Such annulation (ring-forming) strategies are central to building complex polycyclic systems from simple acyclic precursors.
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of the starting alkene is often a critical factor in determining the stereochemical outcome of a reaction.
(E)/(Z) Isomerization Studies and Stereochemical Stability
The (E)-isomer of 1,2-bis(methylthio)ethylene is generally the more thermodynamically stable form compared to the (Z)-isomer due to reduced steric strain between the two methylthio groups. nist.gov Studies on related dithioalkenes often focus on the conditions that might lead to isomerization, such as photochemical irradiation or acid/base catalysis. The stereochemical integrity of the double bond is crucial in stereospecific reactions, where the configuration of the starting material directly dictates the configuration of the product. While specific isomerization studies on (E)-Ethylene, 1,2-bis(methylthio)- are not widely reported in the search results, maintaining the (E) configuration is generally expected under standard thermal conditions.
Diastereoselective and Enantioselective Transformations Guided by Stereoisomerism
The planar nature of the (E)-alkene presents two faces for attack by a reagent. In the absence of a chiral influence, this leads to a racemic mixture of products if a new stereocenter is formed. However, the development of asymmetric catalysis allows for highly diastereoselective and enantioselective transformations. nih.gov
For a molecule like (E)-Ethylene, 1,2-bis(methylthio)-, enantioselective reactions could be achieved using chiral catalysts that differentiate between the two prochiral faces of the double bond. For instance, an asymmetric epoxidation or dihydroxylation would lead to chiral products. Although specific examples for this exact substrate are sparse in the provided search results, the principles of asymmetric catalysis are broadly applicable. researchgate.net The reaction of a prochiral ketene dithioacetal with a chiral reagent or in the presence of a chiral catalyst can lead to the preferential formation of one diastereomer or enantiomer, a cornerstone of modern synthetic chemistry.
A hypothetical example of a diastereoselective reaction is the addition of a nucleophile to a related chiral α-substituted ketene dithioacetal. The existing stereocenter would direct the incoming nucleophile to one face of the molecule, resulting in one diastereomer being formed in excess.
Applications in Advanced Material Science and Catalysis Research
Precursors for Polymeric and Oligomeric Material Synthesis
The molecular architecture of (E)-Ethylene, 1,2-bis(methylthio)- makes it a candidate for the synthesis of novel polymers and oligomers with tailored electronic and optical properties.
The design of monomers is a critical step in the development of electrically conductive polymers. The inclusion of heteroatoms like sulfur is a common strategy to modulate the electronic characteristics of the resulting material. (E)-Ethylene, 1,2-bis(methylthio)- serves as a model for monomers where the sulfur atoms' lone pairs of electrons can interact with the π-system of the polymer backbone. This interaction can lower the bandgap energy, a crucial factor for electrical conductivity.
Research into poly(p-phenylene vinylene)s (PPVs), a well-known class of conductive polymers, has shown that substituting the aromatic ring with thioalkyl groups can significantly influence material properties. rsc.org Although direct polymerization of (E)-Ethylene, 1,2-bis(methylthio)- is not widely documented, its structure provides a template for creating poly(vinylene sulfide) derivatives. The synthesis of such polymers would involve creating repeating units of the –[S-CH=CH-S]– motif. Conventional methods for synthesizing conjugated polymers, such as Gilch, Horner-Emmons, or Heck coupling reactions, could potentially be adapted for the polymerization of appropriately functionalized monomers based on the 1,2-bis(methylthio)ethene core. scirp.orgnih.govrsc.org
Conjugated polymers are the active components in many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the structure of the polymer. The incorporation of the (E)-1,2-bis(methylthio)ethene unit into a polymer chain would result in a conjugated backbone with alternating carbon-carbon double bonds and sulfur atoms. This structure is analogous to dithioalkyl-substituted PPVs, where thioalkyl substituents are known to improve material properties. rsc.org
The presence of sulfur atoms can enhance interchain interactions and influence the polymer's morphology in the solid state, which is critical for charge transport. Furthermore, modifying the substituents on the sulfur atoms provides a route to fine-tune the polymer's solubility and processability without disrupting the conjugated backbone. Research on related structures, such as (E)-1,2-di(thiophen-2-yl)ethene, has demonstrated that engineering the vinylene-based core is a successful strategy for creating n-channel semiconducting polymers for field-effect transistors. rsc.org This suggests that polymers derived from (E)-Ethylene, 1,2-bis(methylthio)- could also find applications in organic electronics.
Ligand Design and Coordination in Organometallic Chemistry
In organometallic chemistry, ligands play a pivotal role in dictating the reactivity and stability of metal complexes. The bidentate nature and electronic flexibility of (E)-Ethylene, 1,2-bis(methylthio)- make it an intriguing ligand candidate.
(E)-Ethylene, 1,2-bis(methylthio)- can function as a bidentate ligand, coordinating to a metal center through its two sulfur atoms to form a stable five-membered chelate ring. libretexts.orglibretexts.org This mode of coordination is well-established for related 1,2-dithioether ligands. The formation of a chelate ring enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect.
The coordination chemistry of structurally similar dithiolene ligands provides insight into the potential bonding of 1,2-bis(methylthio)ethene. Dithiolene complexes, which feature a M-S-C=C-S core, show that the ligand can exist in different redox states, influencing the electronic structure of the metal complex. nih.govnih.gov While (E)-Ethylene, 1,2-bis(methylthio)- is a neutral, saturated dithioether, its coordination can still significantly impact the metal center's electronic environment. The sulfur atoms act as soft σ-donors, favoring coordination to soft, late transition metals such as nickel(II), palladium(II), and platinum(II). libretexts.org
The structural and electronic properties of a ligand are paramount in controlling the activity and selectivity of a catalytic system. For (E)-Ethylene, 1,2-bis(methylthio)- as a ligand, several features would influence the profile of a metal catalyst. The size and nature of substituents on a ligand are crucial in controlling the outcomes of polymerization and oligomerization reactions. unam.mx
The key structural features of this ligand and their potential catalytic impact are summarized in the table below.
| Ligand Feature | Potential Impact on Catalysis |
| Sulfur Donor Atoms | As soft donors, they can stabilize low-valent metal centers, which are often the active species in catalytic cycles. Their electronic properties can modulate the electrophilicity of the metal center. |
| Chelate Ring Formation | The formation of a five-membered M-S-C-C-S ring provides enhanced stability to the catalyst, potentially increasing its lifetime and turnover number. |
| Ethylene (B1197577) Backbone | The C=C double bond introduces rigidity and planarity to the chelate ring, restricting conformational flexibility. This can create a well-defined coordination sphere around the metal, leading to higher selectivity. |
| Methyl Groups | These groups introduce steric bulk near the metal center, which can influence substrate approach and product dissociation rates, thereby affecting both activity and selectivity. nih.govresearchgate.net |
The interplay between these electronic and steric factors allows for the fine-tuning of the catalyst's behavior for specific applications. nih.gov
The oligomerization and polymerization of ethylene are industrial processes of immense scale, driven by highly specialized organometallic catalysts. The mechanism of these reactions often involves the coordination of ethylene to a metal active center, followed by insertion into a metal-alkyl bond. A widely accepted model for these processes is the Cossee-Arlman mechanism. mdpi.com This mechanism involves four key steps: (i) coordination of the ethylene monomer, (ii) insertion into the metal-alkyl bond, (iii) chain growth through repeated insertion, and (iv) chain termination via β-hydride elimination to release an α-olefin. mdpi.com
A catalyst featuring the (E)-Ethylene, 1,2-bis(methylthio)- ligand would participate directly in this cycle. The ligand's electronic properties would modulate the electron density at the metal center, affecting the rates of ethylene coordination and insertion. For instance, strong donation from the sulfur atoms could make the metal center more electron-rich, potentially facilitating the oxidative addition and reductive elimination steps that can be involved in some catalytic cycles.
Building Blocks for Coordination Polymers and Metal-Organic Frameworks
The potential of (E)-Ethylene, 1,2-bis(methylthio)- as a ligand for the construction of coordination polymers and MOFs lies in the coordinating ability of its sulfur atoms. The lone pairs of electrons on the sulfur atoms can, in principle, form coordinate bonds with metal ions, acting as nodes to build extended network structures. The ethylene backbone provides a rigid spacer, which could influence the resulting framework's topology and porosity. However, dedicated research articles that demonstrate the successful synthesis and characterization of coordination polymers or MOFs using this specific ligand are not prominently featured in the scientific literature.
Design Principles for Porous Materials with Tunable Properties
The design of porous materials such as MOFs relies on the careful selection of metal nodes and organic linkers to control pore size, shape, and functionality. For a hypothetical MOF constructed from (E)-Ethylene, 1,2-bis(methylthio)-, the following design principles would be theoretically applicable:
Ligand Flexibility: The rotational freedom around the C-S bonds and the C=C bond of the ethylene linker would influence the flexibility of the resulting framework.
Guest-Framework Interactions: The methylthio groups could offer specific interaction sites for guest molecules within the pores, potentially leading to selective adsorption properties.
While these principles are well-established in the field of MOF design, their specific application to (E)-Ethylene, 1,2-bis(methylthio)- has not been documented in detail.
Structure-Property Relationships in Self-Assembled Supramolecular Systems
The relationship between the structure of a self-assembled system and its properties is a fundamental aspect of materials science. In the context of materials based on (E)-Ethylene, 1,2-bis(methylthio)-, one could hypothesize several structure-property relationships:
Porosity and Gas Sorption: The arrangement of the ligands and metal centers would define the porous structure, which in turn would govern the material's capacity for gas storage and separation.
Catalytic Activity: The presence of accessible sulfur sites and metal nodes could endow the material with catalytic activity for specific chemical reactions.
Optical and Electronic Properties: The electronic nature of the thioether-functionalized ethylene linker could influence the photoluminescent or conductive properties of the resulting material.
It is crucial to reiterate that these are postulations based on the general understanding of coordination chemistry and materials science. The absence of specific experimental data and research findings for (E)-Ethylene, 1,2-bis(methylthio)- in these applications means that these potential properties and relationships remain theoretical.
Computational Chemistry and Theoretical Studies on E Ethylene, 1,2 Bis Methylthio
Electronic Structure and Chemical Bonding Analysis
A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. However, for (E)-Ethylene, 1,2-bis(methylthio)-, detailed computational analyses are not publicly available.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution
No published studies detailing Density Functional Theory (DFT) calculations for the molecular orbitals and charge distribution of (E)-Ethylene, 1,2-bis(methylthio)- were found. Such calculations would provide valuable insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. This information is crucial for predicting the molecule's behavior in chemical reactions, including its susceptibility to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
There is no available research that has applied Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis to (E)-Ethylene, 1,2-bis(methylthio)-. NBO analysis would elucidate donor-acceptor interactions and the nature of the bonding within the molecule, particularly the C-S and C=C bonds. QTAIM analysis would characterize the electron density topology, offering a detailed picture of the atomic and bonding interactions.
Spectroscopic Property Prediction and Interpretation
Computational simulations are powerful tools for predicting and interpreting spectroscopic data. For (E)-Ethylene, 1,2-bis(methylthio)-, such theoretical spectra have not been reported in the literature.
Vibrational Spectroscopy (Infrared and Raman) Simulations for Structural Assignment
No computational studies simulating the infrared (IR) and Raman spectra of (E)-Ethylene, 1,2-bis(methylthio)- are available. These simulations, typically performed using DFT, would predict the vibrational frequencies and intensities of the molecule's normal modes. This data would be invaluable for assigning experimental spectra and confirming the molecule's structure and conformation.
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions
There are no published computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for (E)-Ethylene, 1,2-bis(methylthio)-. Theoretical calculations of these parameters are instrumental in the definitive assignment of ¹H and ¹³C NMR spectra and can provide a deeper understanding of the electronic environment around the nuclei.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemistry. However, no such studies have been published for (E)-Ethylene, 1,2-bis(methylthio)-. Computational investigations could, for example, map the potential energy surface for its isomerization to the (Z)-isomer, its behavior in addition reactions across the double bond, or its oxidation at the sulfur atoms. The absence of such research indicates a significant gap in the understanding of the reactivity of this organosulfur compound.
Transition State Characterization and Reaction Energy Profile Mapping
The study of chemical reactions at a molecular level hinges on the characterization of transition states and the mapping of reaction energy profiles. For a molecule like (E)-Ethylene, 1,2-bis(methylthio)-, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the mechanisms of its reactions, for instance, in addition reactions across the double bond or reactions involving the sulfur atoms.
A typical reaction energy profile charts the energy of the system as it progresses from reactants to products. The highest point on this path is the transition state, a fleeting molecular configuration that represents the energy barrier that must be overcome for the reaction to proceed. The determination of the transition state geometry and its associated energy is a key goal of computational studies.
Table 1: Hypothetical Reaction Energy Profile Data for the Electrophilic Addition to (E)-Ethylene, 1,2-bis(methylthio)-
| Species | Relative Energy (kcal/mol) |
| Reactants ((E)-Ethylene, 1,2-bis(methylthio)- + E+) | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Product | -20.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction energy profile mapping.
Solvent Effects on Reaction Pathways and Energetics
The surrounding environment, particularly the solvent, can significantly influence the pathway and energetics of a chemical reaction. Computational models can account for these effects in several ways. Implicit solvent models, for example, treat the solvent as a continuous medium with a defined dielectric constant, which can solvate charged or polar species, thereby stabilizing them. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions.
For reactions of (E)-Ethylene, 1,2-bis(methylthio)- that involve the formation of charged intermediates, such as in the electrophilic addition example above, a polar solvent would be expected to stabilize the transition state and the intermediate, thus lowering the activation energy and increasing the reaction rate. A study on the redox properties of other thioethers has shown that the solvent's dipolarity and polarizability are dominant factors in their electrochemical behavior. nih.gov
Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of (E)-Ethylene, 1,2-bis(methylthio)-
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | 1 | 15.2 |
| Toluene | 2.4 | 13.5 |
| Acetonitrile | 37.5 | 10.1 |
| Water | 80.1 | 8.9 |
Note: The data in this table is hypothetical and illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction involving polar intermediates.
Molecular Dynamics Simulations for Reactant and Product Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into the dynamic interactions between molecules.
For (E)-Ethylene, 1,2-bis(methylthio)-, MD simulations could be employed to study the diffusion and interaction of the molecule in a solvent, or its interaction with a surface or a biological macromolecule. springerprofessional.de Such simulations can reveal how the molecule approaches a reactant, how the product molecules diffuse away from each other, and how the solvent molecules rearrange during the course of a reaction. The development of accurate force fields for organosulfur compounds is crucial for the reliability of these simulations. rsc.org
Conformational Analysis and Stereochemical Influences
Potential Energy Surface Mapping and Conformational Isomerism
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the stable conformations of a molecule, which correspond to the minima on the surface, and the transition states for conformational changes, which are the saddle points.
For (E)-Ethylene, 1,2-bis(methylthio)-, the key degrees of freedom to explore would be the dihedral angles associated with the rotation around the C-S bonds. A relaxed PES scan, where the energy is calculated for a series of fixed dihedral angles while allowing other parts of the molecule to relax, can reveal the energy barriers to rotation and the relative populations of different conformers. A similar approach has been used to study the conformational landscape of 1,2-bis(methylthio)benzene. researchgate.net
Table 3: Hypothetical Relative Energies of Conformational Isomers of (E)-Ethylene, 1,2-bis(methylthio)-
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| A | 180 | 180 | 0.0 |
| B | 180 | 60 | 1.2 |
| C | 60 | 60 | 2.5 |
Note: The data in this table is hypothetical and illustrates the type of information obtained from a potential energy surface scan.
Intermolecular Interactions and Crystal Packing Effects on Molecular Conformation
In the solid state, the conformation of a molecule is influenced by intermolecular interactions and the demands of efficient crystal packing. For (E)-Ethylene, 1,2-bis(methylthio)-, weak intermolecular forces such as van der Waals interactions and potentially weak C-H···S hydrogen bonds would play a significant role in determining the crystal structure. rsc.org
Computational methods can be used to predict the crystal structure of a molecule, a field known as crystal structure prediction. pymatgen.org These methods involve generating a large number of possible crystal packing arrangements and then ranking them based on their calculated lattice energies. The predicted crystal structure can then be compared with experimental data from X-ray crystallography if available. The study of intermolecular interactions in the crystals of other sulfur-containing aromatic molecules has shown that while S···S interactions can be present, π-stacking interactions are often the dominant force in the crystal packing. aip.org The conformation of (E)-Ethylene, 1,2-bis(methylthio)- in the solid state may therefore differ from its most stable conformation in the gas phase due to these intermolecular forces.
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of (E)-Ethylene, 1,2-bis(methylthio)- and its derivatives is a primary research focus. While traditional methods for thioether synthesis often involve nucleophilic substitution or addition reactions, contemporary research is geared towards more sustainable approaches. masterorganicchemistry.com
Future investigations are likely to concentrate on transition-metal-catalyzed cross-coupling reactions, which have emerged as a powerful strategy for constructing carbon-sulfur bonds. thieme-connect.de The development of catalytic systems that are not only efficient but also utilize earth-abundant metals and operate under mild conditions is a significant goal. thieme-connect.de Furthermore, exploring radical-mediated thiol-ene reactions presents another promising avenue for the synthesis of this compound, potentially offering high atom economy and functional group tolerance. thieme-connect.de A key challenge and area of future work will be the development of regioselective and stereoselective methods, particularly for creating derivatives of (E)-Ethylene, 1,2-bis(methylthio)-. thieme-connect.de The pursuit of bio-based synthetic routes, potentially starting from biomass-derived precursors, aligns with the growing demand for sustainable chemical manufacturing. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, functional group tolerance | Use of non-precious metal catalysts, mild reaction conditions |
| Radical Thiol-Ene Reactions | High atom economy, mild conditions | Regio- and stereoselectivity control |
| Bio-based Synthesis | Sustainability, use of renewable feedstocks | Identification of suitable biomass precursors and efficient conversion pathways |
Development of New Catalytic Transformations Utilizing Thioether Functionality
The thioether moieties in (E)-Ethylene, 1,2-bis(methylthio)- are not merely passive structural elements; they can actively participate in and direct chemical transformations. The lone pairs of electrons on the sulfur atoms can coordinate to transition metals, enabling the use of the entire molecule as a ligand or a directing group in catalysis. researchgate.netsemanticscholar.org
A significant area of future research lies in leveraging the thioether groups for remote C–H bond functionalization. semanticscholar.orgrsc.org This strategy allows for the selective modification of otherwise unreactive C-H bonds, providing a streamlined approach to complex molecule synthesis. semanticscholar.orgrsc.org Research into palladium- and rhodium-catalyzed reactions where the thioether directs olefination, arylation, or other coupling reactions is particularly promising. rsc.orgnih.gov The development of atroposelective C–H olefination reactions using thioether-containing compounds has already demonstrated the potential for creating axially chiral molecules with high enantioselectivity. nih.gov
Future work will likely focus on expanding the scope of these catalytic transformations, exploring new reaction partners, and developing more efficient and selective catalyst systems. The design of chiral ligands based on the (E)-Ethylene, 1,2-bis(methylthio)- scaffold could also lead to novel asymmetric catalytic processes.
| Catalytic Application | Mechanism | Potential Outcome |
| Directing Group in C-H Functionalization | Coordination of thioether to a transition metal catalyst directs reaction to a specific C-H bond. semanticscholar.orgrsc.org | Efficient and selective synthesis of complex organic molecules. rsc.org |
| Ligand in Transition Metal Catalysis | The sulfur atoms can act as donor ligands, influencing the steric and electronic properties of the metal center. researchgate.net | Enhanced catalytic activity, selectivity, and stability. |
| Asymmetric Catalysis | Incorporation into chiral ligands to induce enantioselectivity in chemical reactions. nih.gov | Synthesis of enantiomerically pure compounds for pharmaceutical and other applications. |
Integration into Functional Supramolecular Assemblies and Nanosystems
The ability of thioethers to coordinate to metal ions and participate in non-covalent interactions makes (E)-Ethylene, 1,2-bis(methylthio)- an attractive component for the construction of functional supramolecular assemblies and nanosystems.
One promising application is in the development of responsive materials. For instance, thioether-containing polymeric micelles have been designed for cancer-selective drug delivery. digitellinc.comnih.gov These micelles can be engineered to be sensitive to the oxidative environment often found in tumor tissues, leading to the release of their drug cargo. digitellinc.comnih.gov The oxidation sensitivity can be tuned by modifying the substituents on the sulfur atom. nih.gov Future research could explore the incorporation of (E)-Ethylene, 1,2-bis(methylthio)- into such systems to create novel drug delivery vehicles with tailored release profiles.
Furthermore, thioethers have been used to stabilize nanoparticles, such as gold and ruthenium nanocrystals. acs.orgsonar.ch Thioether-stabilized ruthenium nanocubes have shown interesting plasmonic and catalytic properties. acs.org The integration of (E)-Ethylene, 1,2-bis(methylthio)- into the ligand shell of nanoparticles could lead to new materials with unique optical, electronic, and catalytic functionalities. The ability to bridge multiple metal centers could also be exploited in the formation of coordination polymers and metal-organic frameworks (MOFs).
| System | Functionality | Future Research Direction |
| Polymeric Micelles | Stimuli-responsive drug delivery. digitellinc.comnih.gov | Tuning oxidation sensitivity for targeted drug release. |
| Nanoparticle Stabilization | Control of nanoparticle size, shape, and stability. acs.orgsonar.ch | Development of novel catalysts and sensors. |
| Supramolecular Polymers | Formation of ordered structures through non-covalent interactions. | Creation of self-healing materials and molecular machines. |
Bio-Inspired Chemical Transformations and Biomimetic Systems
Nature extensively utilizes the metal-thiolate motif in a variety of biological processes, including electron transfer and enzyme catalysis. acs.org The thioether functionality in (E)-Ethylene, 1,2-bis(methylthio)- can serve as a simple model for these more complex biological systems, providing a platform for developing bio-inspired catalysts and biomimetic systems.
Research in this area could focus on designing coordination complexes of (E)-Ethylene, 1,2-bis(methylthio)- with transition metals to mimic the active sites of metalloenzymes. acs.org These synthetic analogues could provide insights into the reaction mechanisms of their biological counterparts and could lead to the development of new catalysts for small molecule activation, such as the oxidation of substrates or the reduction of oxygen. acs.org The development of biomimetic systems for in vitro evaluation of drug candidates or for sensing applications is another promising avenue. epo.orgnih.gov For example, hydrogels that mimic the extracellular matrix can be created using building blocks that allow for controlled biochemical and mechanical properties. nih.govrsc.org
| Bio-Inspired Concept | Application | Research Goal |
| Metalloenzyme Mimics | Catalysis of specific chemical reactions. acs.org | Understanding biological mechanisms and developing new industrial catalysts. |
| Biomimetic Sensors | Detection of specific analytes. | Creating highly sensitive and selective analytical devices. |
| Extracellular Matrix Analogs | Tissue engineering and regenerative medicine. nih.govrsc.org | Developing materials that can support cell growth and tissue regeneration. |
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
A thorough understanding of the three-dimensional structure and electronic properties of (E)-Ethylene, 1,2-bis(methylthio)- is crucial for its rational design and application in the areas mentioned above. While basic spectroscopic data exists, a more in-depth characterization using advanced techniques is warranted. nih.gov
Future research should employ a combination of advanced spectroscopic and diffraction methods to gain a comprehensive picture of its structure and dynamics. X-ray diffraction studies on single crystals of the compound or its derivatives can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com In the liquid phase, techniques like energy-dispersive X-ray diffraction, combined with molecular dynamics simulations, can elucidate the conformational preferences and the nature of intermolecular forces. mdpi.com
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. Raman spectroscopy can be used to probe the vibrational modes of the molecule and how they are affected by its environment or upon coordination to a metal center. mdpi.com
| Technique | Information Gained | Research Application |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions. mdpi.com | Rational design of ligands and materials. |
| Liquid-Phase X-ray Diffraction & MD Simulations | Conformational analysis, intermolecular correlations in solution. mdpi.com | Understanding solution-phase behavior and reactivity. |
| Advanced NMR Spectroscopy | Detailed connectivity and spatial arrangement of atoms. | Unambiguous structure elucidation and conformational studies. |
| Raman Spectroscopy | Vibrational modes, molecular interactions. mdpi.com | Probing coordination chemistry and environmental effects. |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for (E)-Ethylene, 1,2-bis(methylthio)-, and what are their key experimental parameters?
- Methodology : Two primary routes are documented:
Wittig Olefination : Reacting 4-(methylthio)benzyltriphenylphosphonium bromide with 4-(methylthio)benzaldehyde in the presence of a base (e.g., n-butyllithium), followed by transmetallation with copper and quenching with oxalyl chloride. Yield: 14% .
McMurry Coupling : Using Zn and TiCl₄ with 4-(methylthio)benzaldehyde to form the E-isomer via reductive coupling. Yield data are not explicitly reported .
- Key Parameters :
- Solvent selection (e.g., THF for Wittig reactions).
- Temperature control (e.g., −78°C for lithiation steps).
- Purification via column chromatography or recrystallization.
Q. How is the stereochemical purity (E/Z isomerism) of the compound confirmed post-synthesis?
- Methodology :
- ¹H NMR Analysis : Vinyl proton coupling constants (J = 8.4 Hz in CDCl₃) and singlet peaks for methylthio groups (δ = 2.50 ppm) confirm the E-configuration .
- X-ray Crystallography : Used for unambiguous structural determination when crystalline samples are obtainable.
- Data Table :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (d, 4H) | 7.42 | Doublet | 8.4 |
| Aromatic (d, 4H) | 7.23 | Doublet | 8.4 |
| Vinyl protons (s, 2H) | 7.01 | Singlet | - |
| Methylthio groups (s, 6H) | 2.50 | Singlet | - |
Q. What spectroscopic and analytical techniques are critical for characterizing (E)-Ethylene, 1,2-bis(methylthio)-?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (m/z 273.0758 [M + H]⁺) .
- ¹³C NMR : Assigns carbon environments (e.g., aromatic carbons at δ = 126.7–137.8 ppm) .
- IR Spectroscopy : Identifies C=S stretching vibrations (~600–700 cm⁻¹).
Advanced Research Questions
Q. How do computational studies elucidate the electronic properties of (E)-Ethylene, 1,2-bis(methylthio)- in charge transport applications?
- Methodology :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2 eV) and charge distribution to predict conductance behavior .
- Power Spectral Density (PSD) Analysis : Quantifies noise in single-molecule junctions to confirm through-bond transport mechanisms (no correlation between noise power and conductance) .
- Key Insight : Methylthio groups enhance π-conjugation, stabilizing charge transport pathways.
Q. What contradictions exist in reported NMR data for this compound, and how can they be resolved experimentally?
- Methodology :
- Comparative Analysis : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) to isolate spectral discrepancies.
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., Z-isomer or oxidation derivatives) that may skew NMR signals .
- Example Discrepancy : Minor shifts in aromatic proton signals (δ = 7.23–7.42 ppm) may arise from solvent effects or crystallinity differences.
Q. How does (E)-Ethylene, 1,2-bis(methylthio)- participate in inverse electron-demand Diels-Alder (IEDDA) reactions, and what methodological optimizations are required?
- Methodology :
- Reaction with Tetrazines : React with 3,6-bis(methylthio)-1,2,4,5-tetrazine to form 1,2-diazine cycloadducts. Monitor kinetics via UV-Vis spectroscopy .
- Optimization Strategies :
- Use electron-deficient dienophiles to accelerate reaction rates.
- Control stoichiometry to minimize side reactions (e.g., over-oxidation) .
Q. What experimental approaches ensure reproducibility of single-molecule junction studies involving this compound?
- Methodology :
- Break Junction Techniques : Use gold electrodes and STM tips to measure conductance.
- Statistical Validation : Collect >1,000 traces to account for stochastic variations in junction formation .
- Data Table :
| Parameter | Value/Description | Reference |
|---|---|---|
| Conductance (G₀) | 10⁻⁴–10⁻⁵ G₀ | |
| Junction Stability | >1 minute (under N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
